molecular formula C7H8N4S2 B3012607 3-(methylsulfanyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-amine CAS No. 118158-91-1

3-(methylsulfanyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-amine

Cat. No.: B3012607
CAS No.: 118158-91-1
M. Wt: 212.29
InChI Key: JARRFYGBVYHOMW-UHFFFAOYSA-N
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Description

3-(methylsulfanyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-amine is a heterocyclic compound that features a triazole ring substituted with a thiophene ring and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methylsulfanyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiophene-2-carboxylic acid hydrazide with methyl isothiocyanate, followed by cyclization in the presence of a base such as sodium ethoxide. The reaction conditions often require refluxing in an appropriate solvent like ethanol .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(methylsulfanyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(methylsulfanyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(methylsulfanyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-amine depends on its specific application:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the thiophene ring in 3-(methylsulfanyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-amine imparts unique electronic properties, making it particularly useful in organic electronics and materials science. Additionally, the combination of the triazole ring with the thiophene ring and methylsulfanyl group may enhance its biological activity compared to similar compounds .

Properties

IUPAC Name

3-methylsulfanyl-5-thiophen-2-yl-1,2,4-triazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4S2/c1-12-7-10-9-6(11(7)8)5-3-2-4-13-5/h2-4H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JARRFYGBVYHOMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(N1N)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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